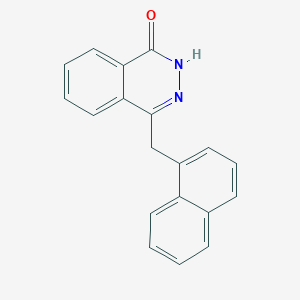

4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one

Description

Historical Context of Phthalazinone Derivatives in Heterocyclic Chemistry

Phthalazinones, heterocyclic compounds featuring a fused benzene and pyridazine ring system, have emerged as a cornerstone of modern drug discovery due to their synthetic adaptability and broad pharmacological profile. The foundational work on phthalazinones dates to the mid-20th century, with early studies focusing on their synthesis via cyclocondensation reactions of phthalic anhydride derivatives with hydrazines. Over time, researchers recognized the potential of modifying the phthalazinone core to enhance bioactivity, leading to the development of derivatives substituted at the 1-, 2-, and 4-positions.

The pharmacological significance of phthalazinones became evident through their role as inhibitors of key enzymatic targets. For instance, derivatives such as 4r and 19f (structurally related to 4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one) demonstrated potent anti-hepatitis B virus (HBV) activity by modulating capsid assembly, with IC~50~ values as low as 0.014 μM. Similarly, phthalazinone-based compounds have shown promise in oncology, exemplified by their ability to inhibit poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair mechanisms. These advancements underscore the scaffold’s versatility, enabling interactions with diverse biological targets through strategic substitutions.

A comparative analysis of phthalazinone derivatives reveals distinct structure-activity relationships (SAR). For example, the introduction of hydrophobic groups at the 4-position, as seen in 4-(pyren-1-ylmethyl)phthalazine derivatives, enhances binding affinity to aromatic-rich binding pockets in viral or enzymatic targets. This trend aligns with the observed bioactivity of 4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one, where the naphthalene group likely contributes to improved target engagement through π-π stacking and van der Waals interactions.

Table 1: Representative Phthalazinone Derivatives and Their Biological Targets

Properties

CAS No. |

87849-90-9 |

|---|---|

Molecular Formula |

C19H14N2O |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

4-(naphthalen-1-ylmethyl)-2H-phthalazin-1-one |

InChI |

InChI=1S/C19H14N2O/c22-19-17-11-4-3-10-16(17)18(20-21-19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,21,22) |

InChI Key |

ZKLZDGAZFKPCCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC3=NNC(=O)C4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one typically involves the reaction of phthalazinone with naphthalen-1-ylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional functional groups, while reduction may lead to the formation of reduced phthalazinone compounds.

Scientific Research Applications

Pharmacological Properties

The core structure of phthalazin-1(2H)-one derivatives, including 4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one, has been associated with various biological activities:

- Anticancer Activity : Phthalazinone derivatives have shown potential in inhibiting cancer cell proliferation. The compound's structure allows it to interact with multiple biological targets, making it a candidate for developing anticancer agents. Studies indicate that these derivatives can affect vascular endothelial growth, thereby inhibiting tumor growth and metastasis .

- Antifungal Activity : Similar compounds have demonstrated antifungal properties against pathogenic fungi. The presence of specific substituents on the phthalazinone core significantly enhances antifungal activity, suggesting that modifications to the naphthyl group may yield potent antifungal agents .

- Other Therapeutic Effects : Research highlights that phthalazinones exhibit a range of pharmacological effects, including anti-inflammatory, antihypertensive, and analgesic properties . The versatility of these compounds makes them valuable in treating multifactorial diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one. Key findings from SAR studies include:

| Substituent | Activity | Remarks |

|---|---|---|

| Naphthyl group | Enhanced anticancer activity | Modifications can lead to improved selectivity |

| Chlorobenzyl group | Increased antifungal potency | Specific positioning is critical for activity |

| Methyl group at N-2 | Essential for antifungal activity | Absence leads to significantly reduced efficacy |

These insights guide the design of new derivatives with improved biological profiles.

Anticancer Research

A study focused on phthalazinone derivatives demonstrated their ability to inhibit the growth of various cancer cell lines. The compound's mechanism involves disrupting cellular processes critical for cancer cell survival, such as angiogenesis and apoptosis .

Antifungal Applications

In a comprehensive evaluation of antifungal agents, several phthalazinone derivatives were synthesized and tested against clinical strains of Candida and Cryptococcus species. The results indicated that specific structural modifications led to compounds with minimal inhibitory concentrations (MICs) significantly lower than those of existing antifungal medications .

Mechanism of Action

The mechanism of action of 4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one and analogous phthalazinone derivatives:

Key Observations:

Compounds with piperazine or oxadiazole moieties (e.g., Olaparib, A12) exhibit enhanced hydrogen-bonding capacity, critical for enzyme inhibition (e.g., PARP) .

Biological Activity Trends: Anti-Proliferative Activity: Oxadiazole derivatives (e.g., 7a–g) show moderate activity (IC50 = 2.5–8.7 μM) against cancer cell lines, while Olaparib’s complex structure enables nanomolar potency . Receptor Binding: 4-(4-Methylphenyl)phthalazin-1(2H)-one derivatives demonstrate high alpha1-receptor affinity (pKi = 8.2), suggesting that smaller aryl groups optimize receptor fit .

Synthetic Methodologies: Ultrasonic irradiation improves yields for oxadiazole-phthalazinones (e.g., 70–85% vs. 50–60% conventional) . Piperazine-containing derivatives (e.g., A12) require multi-step synthesis involving amide coupling and fluorobenzyl intermediates .

Research Implications

- Drug Design : The naphthalen-1-ylmethyl group’s bulk and lipophilicity make it suitable for targeting hydrophobic domains in enzymes or receptors, but solubility-enhancing modifications (e.g., polar substituents) may be necessary for drug development.

- SAR Insights : Direct comparison with Olaparib highlights the importance of piperazine-carbonyl motifs in PARP inhibition, whereas simpler aryl groups favor receptor binding.

Biological Activity

4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one is a synthetic compound belonging to the phthalazinone family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of 4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one features a phthalazinone core with a naphthylmethyl substituent. This configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of 4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.

- Receptor Binding : It can bind to specific receptors, influencing cellular signaling and responses.

- Modulation of Signaling Pathways : The compound may affect pathways such as NF-kB, which plays a crucial role in inflammation and immune responses.

Biological Activities

Research indicates that 4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one exhibits a range of biological activities:

Antimicrobial Activity

Phthalazinones, including derivatives like 4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one, have shown potential as antimicrobial agents. Studies have indicated that modifications in the side chains can enhance their efficacy against various pathogens, including bacteria and fungi.

Anticancer Properties

Phthalazinone derivatives are recognized for their anticancer activities. The compound has been evaluated for its ability to inhibit the growth of cancer cell lines, demonstrating promising results in vitro. The presence of specific substituents can significantly influence its potency against different cancer types.

Anti-inflammatory Effects

Given its potential to modulate inflammatory pathways, 4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one may serve as a therapeutic agent in conditions characterized by chronic inflammation.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated the antimicrobial activity of various phthalazinones against standard strains. | 4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one showed significant inhibition against specific bacterial strains. |

| Study 2 | Investigated anticancer effects on MCF-7 breast cancer cells. | The compound exhibited IC50 values indicating effective growth inhibition, suggesting its potential as an anticancer agent. |

| Study 3 | Analyzed anti-inflammatory properties in murine models. | Demonstrated reduced inflammation markers, supporting its use in inflammatory diseases. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions using phthalazin-1(2H)-one derivatives and naphthalene-based electrophiles. Key steps include:

- Hydrazone formation : Reacting phthalazin-1(2H)-one with hydrazine derivatives, followed by coupling with naphthalen-1-ylmethyl groups under acidic conditions .

- Optimization : Use factorial design to test variables like temperature (80–120°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst loading (e.g., p-toluenesulfonic acid). Monitor yields via HPLC or GC-MS .

- Validation : Confirm purity via melting point analysis and NMR spectroscopy (¹H/¹³C) .

Q. How can structural elucidation of 4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one derivatives be performed?

- Methodological Answer : Combine spectroscopic and computational techniques:

- Spectroscopy : FTIR for functional groups (e.g., C=O stretch ~1670 cm⁻¹), ¹H NMR for aromatic protons (δ 7.2–8.5 ppm), and HRMS for molecular ion confirmation .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for analogous phthalazinone derivatives .

- Computational validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., B3LYP/6-31G* basis set) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of 4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one in nucleophilic substitution reactions?

- Methodological Answer :

- Reaction path search : Use quantum chemical calculations (e.g., Gaussian 09) to model transition states and intermediates. For example, study the activation energy for substitution at the phthalazinone C4 position .

- Solvent effects : Apply COSMO-RS to predict solvation energies in polar aprotic solvents (e.g., DMSO) .

- Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) .

Q. How can contradictory bioactivity data for phthalazinone derivatives be reconciled?

- Methodological Answer :

- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., electron-withdrawing groups at the naphthalene ring) and test anti-parasitic activity against Onchocerca volvulus microfilariae .

- Statistical modeling : Use multivariate regression to isolate contributions of lipophilicity (logP), hydrogen-bond donor capacity, and steric effects to bioactivity discrepancies .

- In vitro-in vivo correlation : Assess membrane permeability via Caco-2 assays to explain reduced efficacy in whole-organism models .

Q. What advanced techniques are suitable for studying the fluorimetric properties of 4-(naphthalen-1-ylmethyl)phthalazin-1(2H)-one in metal sensing?

- Methodological Answer :

- Turn-off fluorescence assays : Measure quenching efficiency (Stern-Volmer constant) for Fe³⁺/Fe²⁺ ions in acetonitrile/water mixtures. Use a Job plot to determine binding stoichiometry .

- Time-resolved spectroscopy : Resolve excited-state dynamics (e.g., fluorescence lifetime decay) to differentiate static vs. dynamic quenching mechanisms .

- DFT simulations : Model ligand-metal charge-transfer transitions to explain selectivity trends .

Data Analysis & Experimental Design

Q. How should researchers design experiments to optimize the synthesis of phthalazinone derivatives with conflicting yield reports?

- Methodological Answer :

- Factorial design : Test interactions between variables (e.g., temperature, solvent, catalyst) using a 2³ factorial matrix. Analyze via ANOVA to identify significant factors .

- Response surface methodology (RSM) : Fit quadratic models to maximize yield while minimizing byproduct formation .

- Troubleshooting : If yields plateau, explore microwave-assisted synthesis to enhance reaction kinetics .

Q. What strategies mitigate spectral interference during characterization of phthalazinone-naphthalene conjugates?

- Methodological Answer :

- Differential spectroscopy : Subtract solvent/naphthalene-background signals from composite FTIR/UV-Vis spectra .

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic proton signals in crowded regions (δ 7.0–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Use ESI+ mode with isotopic pattern matching to confirm molecular formulas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.